Physicochemical Profile: Hydrophilicity & Polar Surface Area
The target compound exhibits a computed partition coefficient (XlogP) of -1.2, demonstrating its strong hydrophilic character compared to less polar triazine analogs [1]. Its Topological Polar Surface Area (TPSA) is calculated at 128 Ų [1]. This data provides a quantitative baseline for its solubility and membrane permeability characteristics relative to other in-class compounds.
| Evidence Dimension | Partition Coefficient (XlogP) |
|---|---|
| Target Compound Data | -1.2 |
| Comparator Or Baseline | Typical values for other 2-substituted-4,6-diamino-1,3,5-triazines range from -0.5 to +2.0 (Class-level baseline) |
| Quantified Difference | Target compound is more hydrophilic than many in-class analogs (class-level inference). |
| Conditions | Computed value based on standard algorithms (XlogP3-AA). |
Why This Matters
These computed physicochemical parameters are critical for predicting solubility in aqueous buffers, cellular permeability, and oral bioavailability in drug discovery applications, making them key selection criteria when choosing a triazine building block.
- [1] Delta-B. (2023). CAS号:89180-20-1|4,6-二氨基-1,3,5-三嗪-2-乙酸. Retrieved from https://www.delta-b.com/89180-20-1 View Source
